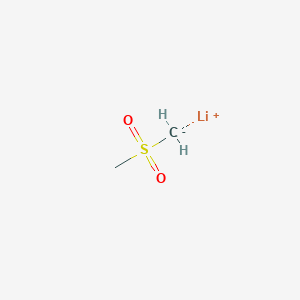
Sodium methylthiouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium methylthiouracil is an organosulfur compound primarily known for its antithyroid properties. It is a derivative of thiouracil and is used to manage hyperthyroidism by inhibiting the synthesis of thyroid hormones. This compound is not commonly used in clinical settings in the United States but has found applications in other regions and various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium methylthiouracil is synthesized through the condensation of ethyl acetoacetate with thiourea. This reaction typically occurs under acidic conditions, leading to the formation of the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium methylthiouracil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium methylthiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on thyroid hormone synthesis and its potential use in managing thyroid disorders.
Wirkmechanismus
Sodium methylthiouracil exerts its effects by inhibiting the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones. This inhibition reduces the formation of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid hormone levels. The compound also affects the iodination of tyrosyl residues in thyroglobulin, further contributing to its antithyroid effects .
Vergleich Mit ähnlichen Verbindungen
Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different pharmacokinetic properties.
Methimazole: A widely used antithyroid drug that is more potent and has a longer duration of action compared to sodium methylthiouracil.
Carbimazole: A prodrug that is converted to methimazole in the body and is used in the treatment of hyperthyroidism.
Uniqueness: this compound is unique in its specific inhibition of thyroid peroxidase and its potential anti-inflammatory properties. While other antithyroid drugs share similar mechanisms, this compound’s distinct chemical structure and reactivity make it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
22874-42-6 |
|---|---|
Molekularformel |
C5H5N2NaOS |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
sodium;6-methyl-2-sulfanylidene-1H-pyrimidin-3-id-4-one |
InChI |
InChI=1S/C5H6N2OS.Na/c1-3-2-4(8)7-5(9)6-3;/h2H,1H3,(H2,6,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
KOXSMEKMHFMILE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=O)[N-]C(=S)N1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)










